2-(3-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
CAS No.: 1226009-31-9
Cat. No.: VC5586405
Molecular Formula: C16H12ClN3O2
Molecular Weight: 313.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226009-31-9 |
|---|---|
| Molecular Formula | C16H12ClN3O2 |
| Molecular Weight | 313.74 |
| IUPAC Name | 2-(3-chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
| Standard InChI | InChI=1S/C16H12ClN3O2/c17-11-3-1-2-10(6-11)12-8-15-18-13(16(21)22)7-14(9-4-5-9)20(15)19-12/h1-3,6-9H,4-5H2,(H,21,22) |
| Standard InChI Key | WDOLNYBYHMOBCG-UHFFFAOYSA-N |
| SMILES | C1CC1C2=CC(=NC3=CC(=NN23)C4=CC(=CC=C4)Cl)C(=O)O |
Introduction
Synthesis and Structural Optimization
Synthetic Routes
The synthesis of 2-(3-chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multi-step protocols:
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Core Formation: Cyclocondensation of ethynylpyridine derivatives with aminoguanidines under acidic conditions generates the pyrazolo[1,5-a]pyrimidine backbone. Microwave-assisted synthesis has been employed to accelerate reaction kinetics and improve yields.
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Substituent Introduction:
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The 3-chlorophenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
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Cyclopropanation at the 7-position utilizes cyclopropylboronic acids or transition-metal-catalyzed insertions.
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Carboxylic Acid Functionalization: Late-stage oxidation of a methyl ester or direct incorporation via carboxyl-containing building blocks completes the synthesis.
Structural Analogues and Activity Trends
Comparative studies of pyrazolo-pyrimidine derivatives reveal critical structure-activity relationships (SAR):
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Pyrimidine Nitrogen Positioning: Replacement of pyrimidine nitrogens (e.g., pyrazolo[1,5-a]pyridine analogs) reduces antiviral potency by 7- to 15-fold, underscoring the importance of hydrogen-bonding interactions .
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Substituent Effects:
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The carboxylic acid group at the 5-position confers moderate aqueous solubility (~50–100 μM at physiological pH), while the aromatic and cyclopropyl groups contribute to a calculated logP of ~2.5–3.0, indicating balanced lipophilicity for membrane permeability.
Metabolic Stability and Clearance
In vitro assays using human liver microsomes (HLM) and recombinant enzymes suggest:
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HLM Clearance: High intrinsic clearance (>50 μL/min/mg protein) due to oxidative metabolism at the cyclopropyl ring.
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CYP450 Inhibition: Weak inhibition of major CYP isoforms (IC₅₀ > 10 μM), reducing drug-drug interaction risks .
Biological Activity and Mechanism of Action
Antiviral Efficacy
2-(3-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid demonstrates potent activity against RSV (EC₅₀ = 0.8–1.2 μM) in plaque reduction assays. Proposed mechanisms include:
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Viral Entry Inhibition: Disruption of RSV fusion protein (F-protein) interactions with host cell membranes.
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Polymerase Inhibition: Competitive binding to the RNA-dependent RNA polymerase (RdRp) active site.
Selectivity and Toxicity
Comparative Analysis with Related Scaffolds
Pyrazolo[1,5-b]pyridazines vs. Pyrazolo[1,5-a]pyrimidines
While pyrazolo[1,5-b]pyridazines (e.g., 1, 10n) exhibit antitrypanosomal activity via kinase inhibition, pyrazolo[1,5-a]pyrimidines like the subject compound diverge in target specificity, emphasizing antiviral over kinase-modulating effects . Key distinctions include:
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Binding Pocket Interactions: The pyrimidine ring’s nitrogen atoms facilitate hydrogen bonding with viral polymerases, unlike pyridazine-based analogs targeting ATP-binding pockets in kinases.
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Substituent Tolerance: 7-Cyclopropyl groups enhance metabolic stability in pyrazolo-pyrimidines but reduce kinase affinity in pyridazine derivatives .
Future Directions and Development Challenges
Lead Optimization Strategies
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Prodrug Development: Esterification of the carboxylic acid group to improve oral bioavailability.
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Cyclopropane Bioisosteres: Replacement with spirocyclic or fluorinated rings to mitigate oxidative metabolism.
Preclinical and Clinical Considerations
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In Vivo Efficacy Models: Evaluation in RSV-infected ferrets or cotton rats to validate antiviral activity.
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Toxicokinetic Profiling: Identification of hepatotoxicity mechanisms via transcriptomics and metabolomics.
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